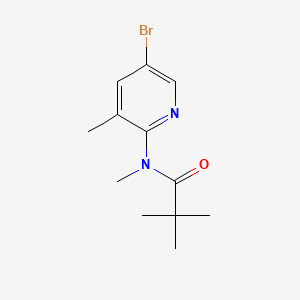

1-Bromo-3-methoxy-2-methylbenzene

Descripción general

Descripción

1-Bromo-3-methoxy-2-methylbenzene is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

A study by Esteves, Ferreira, and Medeiros (2007) demonstrates the utility of 1-Bromo-3-methoxy-2-methylbenzene in the selective radical cyclization of propargyl bromoethers to form tetrahydrofuran derivatives, catalyzed by nickel(I) tetramethylcyclam. This process highlights its role in synthesizing complex organic structures with high yields, showcasing its potential in organic synthesis and catalysis (Esteves, Ferreira, & Medeiros, 2007).

Material Science

In material science, this compound has been utilized in the synthesis of novel materials. Jin et al. (2016) explored its application in the preparation of functional group addition products for polymer solar cells. Their study indicates that derivatives of this compound can serve as effective electron acceptors, improving the power conversion efficiency of solar cells, thus offering insights into its potential for renewable energy technologies (Jin et al., 2016).

Pharmaceutical Intermediates

The compound's role in pharmaceutical research is exemplified by the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, as reported by Hirokawa, Horikawa, and Kato (2000). This compound serves as a crucial intermediate for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the compound's importance in developing targeted therapeutic agents (Hirokawa, Horikawa, & Kato, 2000).

Antioxidant and Anticancer Activities

Research on natural bromophenols, including derivatives of this compound, highlights their biological activities. Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols, demonstrating significant antioxidant and anticancer activities. These findings suggest the potential of this compound derivatives in drug development for treating oxidative stress-related diseases and cancer (Dong et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-3-methoxy-2-methylbenzene is the benzene ring. The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s interaction with the benzene ring can affect various biochemical pathways. The exact pathways and their downstream effects depend on the specific context of the reaction and the presence of other compounds .

Pharmacokinetics

Its molecular weight (20106 g/mol) and structure suggest that it may have certain bioavailability characteristics .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the presence of other reactants .

Análisis Bioquímico

Biochemical Properties

1-Bromo-3-methoxy-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in aromatic compound metabolism. It can undergo electrophilic aromatic substitution reactions, where it interacts with enzymes such as cytochrome P450 monooxygenases. These enzymes facilitate the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites. Additionally, this compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as glutathione, forming conjugates that are more easily excreted from the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in xenobiotic metabolism, such as those encoding cytochrome P450 enzymes. This compound can also modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to undergo chemical transformations. At the molecular level, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by forming a covalent adduct with the heme group, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild changes in cellular metabolism and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects such as oxidative stress, DNA damage, and apoptosis. The threshold dose for these toxic effects depends on the species and the route of administration. In some cases, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, it undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then undergo phase II metabolism, where they are conjugated with glutathione, glucuronic acid, or sulfate, making them more water-soluble and easier to excrete. The interactions of this compound with these metabolic enzymes can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux. The distribution of this compound within the body depends on its lipophilicity and its ability to bind to plasma proteins. It tends to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a methoxy group can facilitate its targeting to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. The subcellular localization of this compound can affect its ability to modulate enzyme activity and gene expression .

Propiedades

IUPAC Name |

1-bromo-3-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMVNLFBEJAXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594252 | |

| Record name | 1-Bromo-3-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31804-36-1 | |

| Record name | 1-Bromo-3-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)